molecular formula C19H17BrN2O2 B2984168 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-47-2

3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2984168
CAS No.: 898454-47-2
M. Wt: 385.261
InChI Key: ZVGLVTFAISSPEY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bicyclic pyrrolo[3,2,1-ij]quinoline core substituted with a methyl group at the 1-position nitrogen and a bromine atom at the 3-position of the benzamide moiety. The bromine substituent enhances electrophilicity, making it a candidate for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

3-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGLVTFAISSPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Pyrroloquinolin Synthesis: The synthesis begins with the formation of the pyrroloquinolin core. This is typically achieved through a multi-step process involving the cyclization of appropriate starting materials under controlled conditions.

  • Amidation: The final step involves the attachment of the benzamide group. This can be done using various coupling agents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial synthesis of 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide follows similar routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substituting Agents: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically leads to ketone or carboxylic acid derivatives, while reduction might yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

The compound finds applications across various fields due to its unique structure and reactivity:

  • Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.

  • Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Potential use as a precursor or intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the benzamide group enable the compound to bind to various enzymes and receptors, modulating their activity. These interactions can lead to altered cellular pathways, ultimately producing the desired pharmacological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core
Compound Name Substituents/Modifications Key Properties/Applications Reference
2-(Morpholino)-3-bromo-N-(quinolin-8-yl)benzamide Morpholine at 2-position; quinolin-8-yl instead of pyrroloquinoline Synthesized via electrooxidative amination (67% yield); used in C-H activation studies
4-Bromo-N-(4-oxo-pyrroloquinolin-8-yl)benzamide Bromine at 4-position; unsubstituted pyrroloquinoline PubChem entry (no detailed data); structural analog with positional isomerism
N-(Quinolin-8-yl)benzamide derivatives Varied aryl/alkyl groups (e.g., pentafluorophenyl, hydroxy) at benzamide 2-position Lower yields (8–59%) in nickel-catalyzed couplings; side products observed

Key Insights :

  • Positional Isomerism : The 3-bromo substitution in the target compound distinguishes it from 4-bromo analogs (e.g., ), which may exhibit divergent reactivity in metal-catalyzed reactions due to electronic and steric differences.
  • Amine Coordination: Unlike morpholine-substituted analogs (), the target compound’s pyrroloquinoline core provides a rigid N,N-bidentate chelating scaffold critical for catalytic activity in transition-metal-mediated reactions .
Modifications to the Pyrroloquinoline Core
Compound Name Core Modifications Synthesis Highlights Reference
N-(8,11-Dioxo-pyrano-pyrroloquinolin-10-yl)benzamide Pyrano[3,2-c]quinoline fused system; keto groups at 8,11-positions Synthesized via condensation in acetic acid (65% yield); characterized by IR and NMR
8-Iodo-pyrrolo[3,2,1-ij]quinoline-1,2-dione Iodine at 8-position; dione functionality Prepared via iodination in dioxane/pyridine; used in hybrid molecule synthesis
N-(1-Methyl-2-oxo-pyrroloquinolin-8-yl)butyramide Butyramide instead of benzamide; methyl at 1-position Structural analog with altered solubility and hydrogen-bonding capacity

Key Insights :

  • Electrophilic Halogenation : The target compound’s bromine contrasts with iodinated analogs (), where heavier halogens may enhance crystallinity or heavy-atom effects in X-ray studies.
Reactivity and Functionalization Potential
  • Bromine as a Reactive Handle : The 3-bromo group in the target compound is amenable to Suzuki-Miyaura or Ullmann couplings, unlike hydroxy or pentafluorophenyl substituents in related benzamides ().
  • Chelation Capacity: The pyrroloquinoline core’s N,N-coordination sites enable stable metal complex formation, a feature absent in non-aminated analogs like quinolin-8-yl benzoates ().

Biological Activity

The compound 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a member of the benzamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H16BrN3OC_{19}H_{16}BrN_3O with a molecular weight of approximately 384.25 g/mol. The compound features a bromine atom attached to a benzamide moiety and a pyrroloquinoline scaffold that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of various benzamide derivatives as anticancer agents. For instance, compounds similar to this compound have been evaluated for their efficacy against multiple cancer cell lines.

In one study involving a library screening of drug compounds on multicellular spheroids, benzamide derivatives exhibited significant cytotoxic effects against various cancer types. The mechanism was primarily through the induction of apoptosis and inhibition of cell proliferation .

The proposed mechanism of action for benzamide derivatives includes:

  • Inhibition of Key Enzymes : Many benzamides inhibit enzymes such as Aurora kinase and Platelet-Derived Growth Factor Receptor (PDGFR) . These enzymes are crucial in cell cycle regulation and tumor growth .
  • Induction of Apoptosis : The compounds promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Certain derivatives have shown the ability to induce G2/M phase arrest in cancer cells, thereby preventing further cell division .

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the compound exhibited an IC50 value in the low micromolar range (approximately 5–10 µM), suggesting potent anticancer activity .

Study 2: Mechanistic Insights

Another research effort focused on understanding the specific pathways affected by this compound. It was found that treatment with the compound led to downregulation of the NF-kB signaling pathway and reduced expression of anti-apoptotic proteins . This finding supports its potential use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound in relation to other similar compounds, a comparative analysis is presented below:

Compound NameStructureIC50 (µM)Mechanism
Compound AStructure A8PDGFR Inhibition
Compound BStructure B12Aurora Kinase Inhibition
3-bromo-N-(...) Structure C 5–10 Apoptosis Induction

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